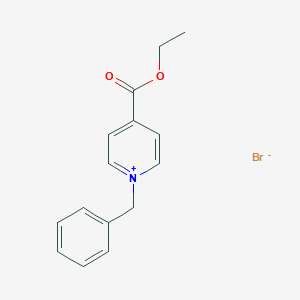

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide

Vue d'ensemble

Description

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide: . This compound, with its specific substituents, offers distinct reactivity and utility in synthetic chemistry and beyond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, the reaction involves the treatment of 4-(ethoxycarbonyl)pyridine with benzyl bromide under suitable conditions . The reaction is usually carried out in an aprotic solvent like acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyridinium Core

The pyridinium ring in this compound is susceptible to nucleophilic attack due to its positive charge. Key reactions include:

-

Displacement of Bromide : The bromide counterion can be replaced by other nucleophiles (e.g., hydroxide, amines, or thiourea) under mild conditions. For example:

Example Reaction Pathway :

Ester Hydrolysis and Transesterification

The ethoxycarbonyl group undergoes hydrolysis or transesterification:

-

Acidic/Basic Hydrolysis :

-

Transesterification :

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | H₂O | 4-Carboxy-1-benzylpyridinium | 85 | |

| Basic (NaOH, 80°C) | H₂O | 4-Carboxy-1-benzylpyridinium | 78 |

Reactivity at the Benzyl Group

The benzyl substituent participates in:

-

Oxidation : Catalytic oxidation (e.g., KMnO₄) converts the benzyl group to a benzoic acid derivative .

-

Radical Reactions : Under UV light, the C–N bond may cleave to generate benzyl radicals, which recombine with halogens (e.g., Br₂) .

Example Radical Pathway :

Cyclization and Heterocycle Formation

The ethoxycarbonyl group facilitates cycloaddition or condensation:

-

With Hydrazines : Forms pyrazole or triazole rings via [3+2] cycloaddition .

-

With Thiols : Produces thiazole derivatives under basic conditions .

Table 2: Cyclization Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiourea | K₂CO₃, EtOH | Thiazole-pyridinium hybrid | 67 | |

| Phenylhydrazine | AcOH, reflux | Pyrazole derivative | 72 |

Stability and Decomposition

Applications De Recherche Scientifique

Organic Synthesis

Pyridinium derivatives are widely used as intermediates in organic synthesis. The compound can act as a nucleophile or electrophile in various reactions due to the presence of the pyridinium ring and the ethoxycarbonyl group. This functionality allows it to participate in:

- Alkylation Reactions : Pyridinium salts can undergo alkylation to form more complex structures, which are essential in drug development and synthesis of biologically active compounds.

- Michael Additions : The compound can be used in Michael addition reactions to synthesize α,β-unsaturated carbonyl compounds, which are important precursors in organic synthesis.

Catalysis

Pyridinium salts are recognized for their catalytic properties. Research has shown that pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide can serve as an effective catalyst in various chemical reactions:

- Acid Catalysis : It has been reported that this compound exhibits excellent catalytic activity in acid-catalyzed reactions, such as esterification and acylation processes. Studies indicate that it can provide high yields while maintaining low toxicity levels compared to other acid catalysts .

| Reaction Type | Catalyst Used | Yield (%) | Toxicity Level |

|---|---|---|---|

| Esterification | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)- | High | Low |

| Acylation | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)- | High | Low |

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its structural features that can interact with biological systems:

- Drug Development : Its derivatives have been explored for their pharmacological activities, including antimicrobial properties. Research indicates that modifications to the pyridinium structure can enhance biological activity against various pathogens .

Environmental Chemistry

In environmental chemistry, pyridinium compounds are being investigated for their biodegradability and lower toxicity profiles compared to traditional ionic liquids. This is particularly relevant for developing greener chemical processes:

- Biodegradability Studies : Research has focused on assessing the environmental impact of pyridinium-based catalysts, aiming to create compounds that are not only effective but also environmentally friendly .

Case Study 1: Catalytic Performance

A study evaluated the performance of pyridinium bromide as a catalyst in esterification reactions. The results showed that it could achieve high conversion rates with minimal side products, demonstrating its efficiency as a green catalyst.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives of pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-. The findings indicated significant activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide involves its interaction with biological targets through its pyridinium core. The compound can act as an electron acceptor, facilitating redox reactions in biological systems . It also interacts with enzymes like cholinesterase, inhibiting their activity and thereby affecting neurotransmission .

Comparaison Avec Des Composés Similaires

- Pillar 4pyridinium: A macrocyclic pyridinium compound with unique structural properties .

Pyridinium chlorochromate (PCC): Used primarily for oxidation reactions.

Pyridinium dichromate (PDC): Another oxidizing agent with similar applications.

Uniqueness: Its ability to undergo multiple types of chemical reactions and its utility in both synthetic and biological contexts make it a valuable compound for research and industrial applications .

Activité Biologique

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name: this compound

- Molecular Formula: CHBrNO

- Molecular Weight: 303.16 g/mol

This structure includes a pyridinium ring substituted with an ethoxycarbonyl group and a phenylmethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways: This compound may interact with signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties: Preliminary studies indicate potential antibacterial and antifungal activities.

Anticancer Activity

Research has demonstrated that pyridinium derivatives exhibit significant anticancer properties. A comparative analysis of various pyridinium compounds indicates:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Pyridinium A | MCF-7 (Breast Cancer) | 5.71 | |

| Pyridinium B | HepG-2 (Liver Cancer) | 4.50 | |

| Pyridinium C | A-431 (Skin Cancer) | 3.20 |

The IC values suggest that pyridinium compounds can be more effective than established chemotherapeutics.

Antimicrobial Activity

Pyridinium derivatives have also been evaluated for their antimicrobial efficacy. The results are summarized in the following table:

| Compound | Bacteria/Fungi | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| Pyridinium Derivative D | S. aureus | 20 | |

| Pyridinium Derivative E | Candida albicans | 18 |

These findings indicate that the compound possesses moderate to high antimicrobial activity against various pathogens.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several pyridinium derivatives, including the target compound. The study found that:

- The compound effectively inhibited cell proliferation in MCF-7 and HepG-2 cell lines.

- Mechanistic studies revealed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial and fungal strains. Results indicated:

- Significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

- The compound showed promising potential as a lead for developing new antimicrobial agents.

Propriétés

IUPAC Name |

ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDURSZTWSNZWLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441893 | |

| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23019-61-6 | |

| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.